3-Bromo-5-Chloro-4-fluorophenol
Overview
Description
3-Bromo-5-Chloro-4-fluorophenol is a phenolic organic compound . It has a molecular weight of 225.44 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClFO . The average mass is 225.443 Da and the monoisotopic mass is 223.903976 Da .Chemical Reactions Analysis
The three functional groups of this compound exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .Scientific Research Applications
Microwave Spectra and Internal Rotation
Studies on the microwave spectra of halogenated phenols, such as 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, provide insights into their molecular structure and dynamics. These studies have implications for understanding the internal rotation and vibrational states of such molecules, which are essential for spectroscopic analysis and could inform the design of new molecules with tailored properties for specific scientific applications (Larsen, 1986).
Environmental Biodegradation
Research on the biodegradation of diphenyl ether and its halogenated derivatives by specific bacterial strains highlights the potential environmental applications of halogenated phenols. These compounds can serve as carbon and energy sources for microorganisms capable of breaking down complex organic pollutants, contributing to bioremediation strategies (Schmidt et al., 1992).
Organic Synthesis and Catalysis
Halogenated phenols have been used in organic synthesis, demonstrating their versatility as intermediates in the construction of complex organic molecules. For instance, chemoselective amination of halogenated pyridines showcases the utility of these compounds in synthetic chemistry, potentially extending to derivatives like 3-Bromo-5-Chloro-4-fluorophenol for the synthesis of biologically active compounds (Stroup et al., 2007).
Material Science and Liquid Crystals
The modification of phenolic compounds with various halogens has been explored in the design of new liquid crystal materials. Such studies indicate the potential of this compound in the development of advanced materials with specific optical and electronic properties, useful in displays, sensors, and other technological applications (Gray & Kelly, 1981).
Analytical Chemistry
In analytical chemistry, halogenated phenols have been employed as stationary phases in high-performance liquid chromatography (HPLC) for the enantioseparation of chiral compounds. This application underscores the potential of this compound in the development of new analytical methodologies for separating and analyzing complex mixtures (Chankvetadze et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-5-Chloro-4-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . The compound’s primary targets are likely to be proteins or enzymes that interact with these functional groups. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions .
Mode of Action
The three functional groups of this compound exhibit distinct reactivity . The bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
For instance, its participation in cross-coupling reactions could lead to the formation of new carbon-carbon bonds, potentially affecting the synthesis of various biomolecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. For example, if it targets an enzyme involved in a critical cellular process, its action could have significant effects on cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might favor the reactions it undergoes, enhancing its activity .
Properties
IUPAC Name |
3-bromo-5-chloro-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPEACXXWQZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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